molecular formula C8H7ClF3N B1320714 (3-Chloro-5-(trifluoromethyl)phenyl)methanamine CAS No. 400771-41-7

(3-Chloro-5-(trifluoromethyl)phenyl)methanamine

Cat. No.: B1320714
CAS No.: 400771-41-7
M. Wt: 209.59 g/mol
InChI Key: GCLAXYMPBCHQIK-UHFFFAOYSA-N
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Description

(3-Chloro-5-(trifluoromethyl)phenyl)methanamine is an organic compound with the molecular formula C8H7ClF3N It is a derivative of benzylamine, where the benzene ring is substituted with a chlorine atom at the 3-position and a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-(trifluoromethyl)phenyl)methanamine typically involves the reaction of 3-chloro-5-(trifluoromethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. One common method includes the use of sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid. The reaction is carried out at room temperature, yielding the desired amine product .

Industrial Production Methods

For large-scale production, the synthesis may involve the use of more robust and scalable methods. One such method includes the catalytic hydrogenation of the corresponding nitro compound, 3-chloro-5-(trifluoromethyl)nitrobenzene, in the presence of a palladium catalyst. This method is advantageous due to its high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding benzylamine derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate under basic conditions.

Major Products

The major products formed from these reactions include various substituted benzylamines, nitro compounds, and other functionalized derivatives .

Mechanism of Action

The mechanism of action of (3-Chloro-5-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The chlorine atom and amine group contribute to the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Bis(trifluoromethyl)benzylamine: Similar structure but with an additional trifluoromethyl group.

    4-(Trifluoromethyl)benzylamine: Similar structure but with the trifluoromethyl group at the 4-position.

    1-(3-Chloro-5-trifluoromethyl)-2,2,2-trifluoroethanone: A related compound with a ketone functional group

Uniqueness

(3-Chloro-5-(trifluoromethyl)phenyl)methanamine is unique due to the specific positioning of the chlorine and trifluoromethyl groups, which confer distinct chemical and biological properties. The combination of these substituents enhances the compound’s stability, reactivity, and potential for diverse applications in various fields .

Properties

IUPAC Name

[3-chloro-5-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c9-7-2-5(4-13)1-6(3-7)8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCLAXYMPBCHQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60595124
Record name 1-[3-Chloro-5-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400771-41-7
Record name 1-[3-Chloro-5-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60595124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-5-(trifluoromethyl)benzylamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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